

# Spectroscopic Profile of 1,8-Dibromoocetane: A Technical Guide

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## Compound of Interest

Compound Name: **1,8-Dibromoocetane**

Cat. No.: **B1199895**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,8-Dibromoocetane**, a key bifunctional alkylating agent used in various synthetic applications, including the development of novel pharmaceutical compounds. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering readily accessible data and the methodologies for their acquisition.

## Spectroscopic Data Summary

The empirical formula for **1,8-Dibromoocetane** is  $C_8H_{16}Br_2$  with a molecular weight of 272.02 g/mol. The following tables summarize the key spectroscopic data obtained for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR Spectroscopy Data

The proton NMR spectrum of **1,8-Dibromoocetane** is characterized by four distinct signals corresponding to the different methylene proton environments in the aliphatic chain.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.40	Triplet	4H	$\alpha$ -CH <sub>2</sub> (C1, C8)
1.85	Quintet	4H	$\beta$ -CH <sub>2</sub> (C2, C7)
1.43	Quintet	4H	$\gamma$ -CH <sub>2</sub> (C3, C6)
1.33	Multiplet	4H	$\delta$ -CH <sub>2</sub> (C4, C5)

### <sup>13</sup>C NMR Spectroscopy Data

The carbon-13 NMR spectrum shows four signals, consistent with the molecule's symmetry. The chemical shifts are influenced by the electronegative bromine atoms.

Chemical Shift ( $\delta$ ) ppm	Assignment
33.8	$\alpha$ -CH <sub>2</sub> (C1, C8)
32.7	$\beta$ -CH <sub>2</sub> (C2, C7)
28.5	$\gamma$ -CH <sub>2</sub> (C3, C6)
28.0	$\delta$ -CH <sub>2</sub> (C4, C5)

## Infrared (IR) Spectroscopy

The IR spectrum of **1,8-Dibromo-octane** displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2932	Strong	C-H stretch (asymmetric)
2855	Strong	C-H stretch (symmetric)
1465	Medium	CH <sub>2</sub> scissoring
1255	Medium	CH <sub>2</sub> wagging
645	Strong	C-Br stretch
562	Strong	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum of **1,8-Dibromoocetane** provides key information about its molecular weight and fragmentation pattern. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

m/z	Relative Intensity (%)	Assignment
272	1.5	[M+4] <sup>+</sup> (C <sub>8</sub> H <sub>16</sub> <sup>81</sup> Br <sub>2</sub> )
270	3.0	[M+2] <sup>+</sup> (C <sub>8</sub> H <sub>16</sub> <sup>79</sup> Br <sup>81</sup> Br)
268	1.5	[M] <sup>+</sup> (C <sub>8</sub> H <sub>16</sub> <sup>79</sup> Br <sub>2</sub> )
189/191	10	[M-Br] <sup>+</sup>
135/137	30	[C <sub>4</sub> H <sub>8</sub> Br] <sup>+</sup>
55	100	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
41	85	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## NMR Spectroscopy

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Protocol

A sample of **1,8-Dibromoocane** (approximately 10-20 mg) was dissolved in deuterated chloroform ( $\text{CDCl}_3$ , 0.7 mL) in a standard 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. The chemical shifts for <sup>1</sup>H NMR were referenced to the residual solvent peak of  $\text{CDCl}_3$  at 7.26 ppm. For <sup>13</sup>C NMR, the chemical shifts were referenced to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm. <sup>1</sup>H NMR data was acquired with 16 scans, and <sup>13</sup>C NMR data was acquired with 1024 scans.

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol

A drop of neat **1,8-Dibromoocane** was placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

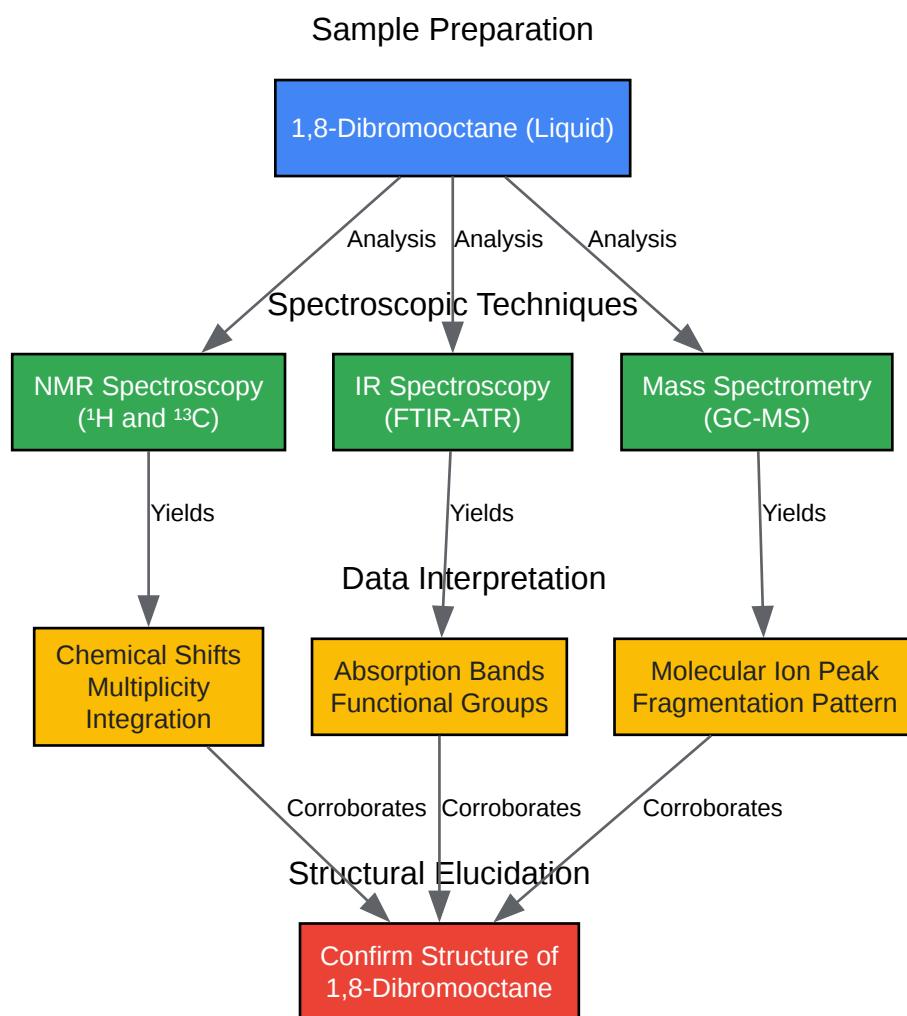
### Electron Ionization Mass Spectrometry (EI-MS) Protocol

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of **1,8-Dibromoocane** in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio ( $m/z$ ) was scanned over a range of 40-350 amu.

## Visualizations

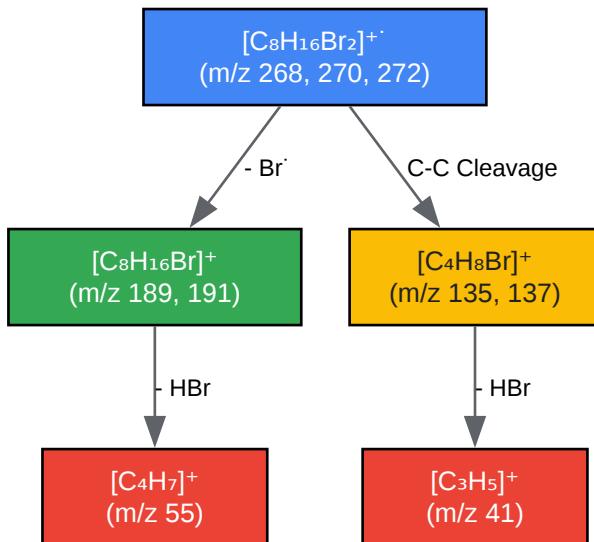
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **1,8-Dibromoocane**.

## Workflow for Spectroscopic Analysis of 1,8-Dibromoocetane

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Caption: General workflow for the spectroscopic analysis of **1,8-Dibromoocetane**.

## Key Fragmentation Pathways of 1,8-Dibromoocetane in EI-MS

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